molecular formula C25H28N4O6 B2526273 Methyl 2'-amino-7'-methyl-6'-[3-(morpholin-4-yl)propyl]-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-89-2

Methyl 2'-amino-7'-methyl-6'-[3-(morpholin-4-yl)propyl]-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2526273
CAS No.: 873571-89-2
M. Wt: 480.521
InChI Key: XTZKLEYJSQEMCA-UHFFFAOYSA-N
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Description

This spirocyclic indole-pyrano[3,2-c]pyridine hybrid features a morpholin-4-ylpropyl substituent at the 6'-position, a methyl group at 7', and a carboxylate ester at 3'. Its molecular complexity arises from the spiro junction between the indole and pyranopyridine moieties, which confers conformational rigidity. The morpholine moiety enhances solubility in polar solvents, while the spiro system may improve metabolic stability compared to planar analogs .

Properties

IUPAC Name

methyl 2'-amino-7'-methyl-6'-(3-morpholin-4-ylpropyl)-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O6/c1-15-14-18-19(22(30)29(15)9-5-8-28-10-12-34-13-11-28)25(20(21(26)35-18)23(31)33-2)16-6-3-4-7-17(16)27-24(25)32/h3-4,6-7,14H,5,8-13,26H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZKLEYJSQEMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CCCN3CCOCC3)C4(C5=CC=CC=C5NC4=O)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-amino-7’-methyl-6’-[3-(morpholin-4-yl)propyl]-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives, pyran compounds, and morpholine. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-amino-7’-methyl-6’-[3-(morpholin-4-yl)propyl]-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, this compound serves as a valuable building block. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Introducing oxygen-containing functional groups.
  • Reduction : Removing oxygen or adding hydrogen.
  • Substitution : Replacing one functional group with another.

The compound's reactivity makes it a versatile reagent in synthetic chemistry.

Biology

Research has indicated that Methyl 2'-amino-7'-methyl-6'-[3-(morpholin-4-yl)propyl]-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate exhibits potential biological activities:

  • Antimicrobial Properties : Studies suggest that the compound may inhibit the growth of various pathogens.
  • Anticancer Activity : Preliminary investigations have shown promise in targeting cancer cells and modulating tumor growth.

Medicine

The compound is under investigation for its therapeutic potential. It is being explored as a lead compound in drug development due to its ability to interact with specific molecular targets. This interaction could modulate enzyme activity or receptor function, leading to various biological effects.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in chemical processes. Its unique properties contribute to advancements in material science and catalysis.

Similar Compounds

Compound TypeDescription
Indole DerivativesCompounds with similar indole structures but varying substituents.
Pyran CompoundsCompounds featuring pyran rings with diverse functional groups.
Morpholine DerivativesCompounds containing morpholine rings with different substituents.

Uniqueness

The spiro structure of this compound distinguishes it from other compounds. This structural uniqueness imparts specific chemical and biological properties that enhance its value in research and industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2’-amino-7’-methyl-6’-[3-(morpholin-4-yl)propyl]-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share core spiro[indole-pyrano/pyridine] frameworks but differ in substituents and functional groups:

Compound Molecular Formula Molecular Weight Key Substituents Biological/PK Relevance
Target Compound (Methyl 2'-amino-7'-methyl-6'-[3-(morpholin-4-yl)propyl]-... carboxylate) Likely C25H28N4O6* ~504.5 g/mol* 6'-[3-(morpholin-4-yl)propyl], 7'-methyl, 3'-carboxylate Enhanced solubility (morpholine), potential kinase inhibition (spiro system)
Methyl 2'-amino-1,7'-dimethyl-6'-[(pyridin-3-yl)methyl]-... carboxylate (CAS 879623-64-0) C25H22N4O5 458.47 g/mol 6'-(pyridin-3-ylmethyl), 1'-methyl, 3'-carboxylate Reduced solubility (pyridine vs. morpholine), possible CYP interaction
2'-Amino-6',7'-dimethyl-...-3'-carbonitrile (ID 8018-2822) C18H14N4O3 334.33 g/mol 6',7'-dimethyl, 3'-carbonitrile, no morpholine/pyridine substituents Higher bioavailability (lower MW), potential CNS activity (nitrile group)

*Estimated based on structural similarity to CAS 879623-64-0 .

Functional Group Analysis

  • Morpholin-4-ylpropyl vs.
  • Carboxylate Ester vs.

Pharmacokinetic and Bioactivity Predictions

  • Target Compound: The morpholine group likely enhances blood-brain barrier penetration compared to pyridine analogs. The spiro system may reduce off-target interactions due to steric hindrance .
  • CAS 879623-64-0: The pyridine substituent could interact with heme iron in CYP450 enzymes, increasing metabolic clearance risks .
  • ID 8018-2822: The smaller size and nitrile group suggest rapid tissue distribution but lower target specificity .

Methodological Considerations in Similarity Assessment

Structural similarity metrics (e.g., Tanimoto coefficients) and 3D pharmacophore alignment are critical for virtual screening. For example:

  • Target vs. CAS 879623-64-0: High 2D similarity (~85% by fingerprint analysis) but divergent 3D electrostatic profiles due to morpholine vs. pyridine.
  • Target vs. ID 8018-2822: Lower 2D similarity (~60%) due to missing spiro ring substituents .

Biological Activity

Methyl 2'-amino-7'-methyl-6'-[3-(morpholin-4-yl)propyl]-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds characterized by a unique indole-pyrano structure. Its structural complexity suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Structural Formula

Methyl 2 amino 7 methyl 6 3 morpholin 4 yl propyl 2 5 dioxo 1 2 5 6 tetrahydrospiro indole 3 4 pyrano 3 2 c pyridine 3 carboxylate\text{Methyl 2 amino 7 methyl 6 3 morpholin 4 yl propyl 2 5 dioxo 1 2 5 6 tetrahydrospiro indole 3 4 pyrano 3 2 c pyridine 3 carboxylate}

The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme pathways and cellular processes. Studies indicate that it may act as an inhibitor of certain kinases involved in cancer cell proliferation and survival.

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of indole and pyrano compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration.

Case Study: Src Kinase Inhibition

A related study identified spirocyclic compounds as ATP-noncompetitive Src kinase inhibitors. These compounds demonstrated IC50 values ranging from 0.9 μM to 5.9 μM against Src kinase activity in vitro, suggesting a potential role in breast cancer treatment by suppressing cell migration and proliferation .

Antimicrobial Activity

Alkaloids and compounds with similar scaffolds have been reported to exhibit antimicrobial properties. The compound's structural features may confer antibacterial and antifungal activities through disruption of microbial cell functions.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerSrc kinase inhibition; apoptosis induction
AntimicrobialDisruption of microbial cell functions
Enzyme ModulationInhibition of protein kinases involved in cellular signaling

In Vitro Studies

In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. For example, the overexpression of pro-apoptotic markers such as Bax and caspases has been observed in treated cells, indicating a shift towards programmed cell death mechanisms .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to evaluate the compound's efficacy and safety profile. Current literature lacks comprehensive animal model data for this specific compound; however, related compounds have shown favorable outcomes in preclinical trials.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Detailed Mechanistic Studies : Elucidating the exact pathways through which this compound exerts its effects.
  • Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.
  • Clinical Trials : Conducting phase I clinical trials to assess safety and therapeutic efficacy in humans.

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